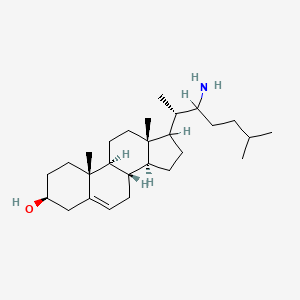
22-Aminocholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Aminocholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H47NO and its molecular weight is 401.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1. Inhibition of Steroidogenesis
22-Aminocholesterol has been shown to inhibit steroid production in Leydig tumor cells. A study demonstrated that this compound exhibits a dose-dependent inhibition of steroidogenesis, indicating its potential as a therapeutic agent in conditions characterized by excessive steroid production, such as certain tumors and hormonal disorders .
2. Anticancer Properties
Research indicates that this compound may play a role in modulating Hedgehog signaling pathways, which are implicated in various cancers, including basal cell carcinoma and acute myeloid leukemia. The compound's ability to act as an inhibitor in these pathways suggests its potential use in developing anticancer therapies .
3. Lipid Metabolism Regulation
Recent studies have identified this compound as a regulator of lipid metabolism. It has been linked to the modulation of genes involved in cholesterol synthesis and lipid homeostasis, making it a candidate for managing metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD) .
Biochemical Applications
1. Enzyme Substrate in Biosynthesis
This compound serves as a substrate for specific cytochrome P450 enzymes involved in the hydroxylation processes within cholesterol metabolism. This enzymatic activity is crucial for understanding the biosynthetic pathways of steroidal compounds, which can lead to the development of novel pharmaceuticals .
2. Synthetic Biology
The compound is being explored in synthetic biology for its potential to be utilized in engineered microorganisms for the production of steroidal alkaloids. This application could enhance the sustainable production of valuable natural products through microbial biosynthesis .
Material Science Applications
1. Drug Delivery Systems
Due to its structural similarity to cholesterol, this compound is being investigated for use in drug delivery systems. Its ability to integrate into lipid membranes can enhance the cellular uptake of therapeutic agents, making it a promising candidate for developing advanced drug delivery vehicles .
Case Studies
Propriétés
Numéro CAS |
50921-65-8 |
|---|---|
Formule moléculaire |
C27H47NO |
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13S,14S)-17-[(2S)-3-amino-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H47NO/c1-17(2)6-11-25(28)18(3)22-9-10-23-21-8-7-19-16-20(29)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,29H,6,8-16,28H2,1-5H3/t18-,20-,21-,22?,23-,24-,25?,26-,27+/m0/s1 |
Clé InChI |
AGRHLODVOQJVIA-FCHFFHBUSA-N |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N |
SMILES isomérique |
C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(CCC(C)C)N |
SMILES canonique |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N |
Synonymes |
22-aminocholesterol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















